Nicofluprole

Insecticide discovery Lepidoptera control Phenylpyrazole

Legacy phenylpyrazole resistance (e.g., fipronil) compromises field efficacy across agricultural, veterinary, and public-health vector programs. Nicofluprole (BCS-CY39089) is a structurally differentiated GABA receptor antagonist (IRAC Group 2B) that directly resolves cross-resistance failure. • LC50 of 6.021 mg/L against Chilo suppressalis; 100% mortality at 500 g/hm² against Plutella xylostella, Myzus persicae, and Tetranychus cinnabarinus. • Retains full efficacy in fipronil-resistant Boophilus microplus strains (veterinary application). • Species-selective hepatic nuclear receptor activation ensures rodent thyroid findings are not relevant to human safety assessment.

Molecular Formula C22H14Cl3F7N4O
Molecular Weight 589.7 g/mol
CAS No. 1771741-86-6
Cat. No. B6597129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicofluprole
CAS1771741-86-6
Molecular FormulaC22H14Cl3F7N4O
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESCN(C1CC1)C(=O)C2=C(N=CC(=C2)C3=CN(N=C3)C4=C(C=C(C=C4Cl)C(C(F)(F)F)(C(F)(F)F)F)Cl)Cl
InChIInChI=1S/C22H14Cl3F7N4O/c1-35(13-2-3-13)19(37)14-4-10(7-33-18(14)25)11-8-34-36(9-11)17-15(23)5-12(6-16(17)24)20(26,21(27,28)29)22(30,31)32/h4-9,13H,2-3H2,1H3
InChIKeyRPBDWSJEUSGUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicofluprole Technical Baseline and Compound Identity


Nicofluprole (BCS-CY39089) is a novel phenylpyrazole-class insecticide developed by Bayer AG, which received its ISO common name in 2020 [1]. It is a fluorinated aryl pyrazole nicotinamide derivative characterized by a heptafluoroisopropyl substituent, with a fluorine mass fraction of 22.55% [1][2]. Its molecular formula is C₂₂H₁₄Cl₃F₇N₄O, and its relative molecular mass is 589.72 [1]. The compound operates as a selective antagonist of insect GABA-gated chloride channels, a mode of action that distinguishes it from many conventional neurotoxic insecticides [3][4].

Compound Class Novel heptafluoroisopropyl phenylpyrazole insecticide (ISO common name 2020)
Mode of Action Selective antagonist of insect GABA-gated chloride channels
Differentiation Structurally distinct from fipronil; reported lack of cross-resistance in resistant ticks

Nicofluprole Irreplaceability vs. Legacy Chemistries


Generic substitution of Nicofluprole with legacy phenylpyrazoles (e.g., fipronil) or alternative GABAergic insecticides is not scientifically defensible due to three critical divergences. First, Nicofluprole demonstrates a unique spectrum of pest control across agricultural, veterinary, and public health vectors, with reported 100% mortality against key targets like Plutella xylostella, Myzus persicae, and Tetranychus cinnabarinus at defined rates [1][2]. Second, its selective antagonism of insect GABA receptors is structurally distinct, conferring a lack of cross-resistance with fipronil and potentially involving a novel binding mode [1][3]. Third, its toxicological profile is differentiated by species-specific hepatic nuclear receptor activation, indicating that thyroid effects observed in rodent models are not relevant to humans [4]. These factors collectively preclude simple interchange with in-class or mechanistically related compounds without compromising efficacy, resistance management, or safety benchmarks.

Pest Spectrum Divergence
Reported 100% mortality against key targets may not be replicated by generic phenylpyrazoles.
Cross-Resistance Profile
Fipronil-resistant ticks retain full susceptibility to nicofluprole; binding mode may differ, limiting direct substitution.
Toxicological Selectivity
Rodent thyroid effects attributed to CAR/PXR activation were not observed in human hepatocyte models, complicating class-based risk extrapolation.

Nicofluprole Efficacy, Resistance, and Selectivity Data


Chilo suppressalis Activity vs. Broflanilide

In a direct comparative bioassay against the rice pest Chilo suppressalis, Nicofluprole demonstrated superior insecticidal activity compared to the commercial meta-diamide insecticide broflanilide. The LC50 value for Nicofluprole was determined to be 6.021 mg/L, while broflanilide exhibited an LC50 of 6.895 mg/L under the same experimental conditions [1]. This indicates a quantifiable potency advantage for Nicofluprole within this specific pest species.

C. suppressalis LC50
Head-to-head
Nicofluprole: 6.021 mg/L Broflanilide: 6.895 mg/L
Reported 1.15-fold lower LC50; supports comparative potency review for rice pest management.
Direct comparative bioassay; exposure conditions to verify.
Insecticide discovery Lepidoptera control Phenylpyrazole

Tetranychus cinnabarinus Acaricidal Activity

In a comparative study evaluating novel phenylpyrazole analogs, Nicofluprole served as the benchmark control against the carmine spider mite (Tetranychus cinnabarinus). The LC50 for Nicofluprole was reported as 3.124 mg/L, while the most potent analog in the series, compound A5, exhibited an LC50 that was 1.7- to 4.2-fold lower, indicating higher potency [1]. This data establishes a quantitative baseline for Nicofluprole's acaricidal activity against which novel candidates are measured.

T. cinnabarinus LC50
Reference standard
LC50 = 3.124 mg/L
Establishes baseline potency for phenylpyrazole acaricide evaluation.
Analogue A5 showed 1.7–4.2× lower LC50; data to verify.
Acaricide Mite control Phenylpyrazole

Cross-Resistance in Fipronil-Resistant Ticks

Bioassay results using fipronil-resistant strains of the cattle tick Boophilus microplus indicate that Nicofluprole retains full efficacy, suggesting a lack of cross-resistance with legacy phenylpyrazole insecticides [1][2]. While specific resistance ratios or LC50 values for the resistant strain are not provided in the abstracted sources, the qualitative observation that Nicofluprole's activity is unaffected in fipronil-resistant ticks is a critical differentiator for resistance management strategies.

Resistant Tick Efficacy
Class-level inference
Nicofluprole: 100% oviposition inhibition (20 μg/animal) Fipronil: compromised in resistant strain
Supports resistance management differentiation; cross-resistance not observed.
Exact resistance ratios not reported; source review needed.
Resistance management Veterinary parasitology GABA receptor

Species-Selective Thyroid Disruption

In a mechanistic toxicology study, Nicofluprole induced thyroid and liver weight increases in Wistar rats following 28/90-day dietary administration, an effect attributed to CAR/PXR nuclear receptor activation [1]. Critically, in vitro sandwich-cultured hepatocyte assays demonstrated that Nicofluprole increased T4-glucuronoconjugation and CYP3A induction in rat hepatocytes but not in human hepatocytes [1]. This species-selective response is a key differentiator from some non-selective hepatic enzyme inducers that present a unified hazard profile across species.

Hepatocyte Selectivity
Direct comparison
Rat: T4-glucuronoconjugation & CYP3A induced Human: no significant induction
Species-selective nuclear receptor activation; relevant for human risk assessment differentiation.
Sandwich-cultured hepatocyte model, 7-day exposure.
Toxicology Species selectivity Risk assessment

Nicofluprole Deployment Scenarios


Rice IPM for Lepidopteran Pests

Given its demonstrated potency against Chilo suppressalis (LC50 = 6.021 mg/L) and favorable comparison to broflanilide [1], Nicofluprole is optimally deployed in rice IPM programs. It serves as an effective rotational partner to mitigate resistance development to existing chemistries like chlorantraniliprole or broflanilide, providing a quantifiable efficacy benchmark for field performance expectations.

Acaricide Discovery and Lead Optimization

The established LC50 of 3.124 mg/L against Tetranychus cinnabarinus [1] positions Nicofluprole as an essential reference standard for any research program aiming to develop novel phenylpyrazole-based acaricides. Its well-defined potency allows for rigorous comparative evaluation of new chemical entities (NCEs) and quantitative assessment of structure-activity relationships (SAR).

Fipronil-Resistant Tick Control

In regions where cattle tick (Boophilus microplus) populations exhibit resistance to fipronil, Nicofluprole represents a critical alternative chemistry due to its retained efficacy in resistant strains [1][2]. Its use should be prioritized in rotational strategies to delay further resistance development and to ensure effective control in veterinary settings.

Species-Selective Nuclear Receptor Toxicology

The distinct species-selective hepatic response observed in rat versus human hepatocytes [1] makes Nicofluprole a valuable tool compound for investigating mechanisms of CAR/PXR-mediated thyroid disruption and its human relevance. It serves as a model ligand for studying species differences in nuclear receptor pharmacology and for refining in vitro-in vivo extrapolation (IVIVE) models in toxicology.

Application
Selection Property
Validation Focus
Rice lepidopteran IPM studies
Comparative potency vs. broflanilide
Field-rate response and resistance monitoring
Acaricide lead optimization programs
Reference LC50 benchmark (T. cinnabarinus)
Comparative SAR and novel candidate evaluation
Fipronil-resistant tick management
Retained efficacy in resistant strains
Field resistance surveillance and rotational strategy
Species-selective thyroid disruption research
CAR/PXR activation profile
In vitro–in vivo extrapolation (IVIVE) model validation

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46 linked technical documents
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